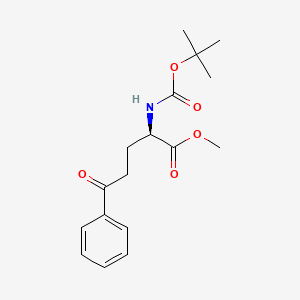

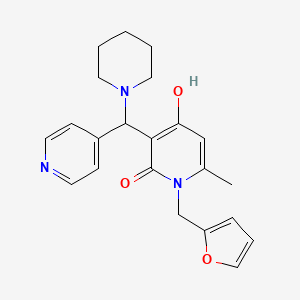

![molecular formula C14H12F3NO B3002951 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline CAS No. 231278-67-4](/img/structure/B3002951.png)

4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline derivatives are known for their diverse applications in the chemical industry, including their use in the synthesis of dyes, pharmaceuticals, and polymers. The trifluoromethyl group attached to the phenyl ring can significantly alter the physical and chemical properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce a chloro-trifluoromethoxy aniline derivative with a high yield and minimal environmental impact . Similarly, the synthesis of other aniline derivatives, such as those with trifluoromethyl or trifluoromethoxy end groups, involves the careful selection of substituents to achieve the desired liquid crystalline properties .

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial in determining their properties and reactivity. For example, the introduction of a trifluoromethyl group can influence the vibrational spectra and molecular structure, as seen in the experimental and theoretical vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and its derivatives . The molecular structure is also key in understanding the liquid crystalline behavior of certain aniline derivatives, where the polar nature of the mesogens contributes to the stabilization of monolayer smectic states .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation is one such reaction, leading to the synthesis of oxindoles and spirooxindoles from anilides . The presence of electron-withdrawing or electron-donating groups on the aniline ring can also influence the outcome of reactions with phenyliodine(III) bis(trifluoroacetate), leading to different products such as acetyldiarylamines or phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of trifluoromethyl or trifluoromethoxy groups can lead to stable smectic B and A phases in liquid crystals, with high orientational order in the smectic A phase . The antiproliferative activity of certain aniline derivatives against cancer cells also highlights the importance of substitution patterns on the aniline ring, with the position and nature of substituents playing a crucial role in biological activity . Additionally, the theoretical and experimental investigations of molecular structure, vibrational effects, and HOMO-LUMO analysis provide insights into the reactivity and potential applications of these compounds .

科学的研究の応用

Photoinduced Intramolecular Charge Transfer 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline has been studied for its role in photochemical behavior, particularly in the formation of a twisted intramolecular charge transfer (TICT) state. This state can be influenced by the substituent in the N-aryl group, demonstrating a dependency on specific molecular structures (Yang et al., 2004).

Synthesis and Characterization of Liquid Crystals Derivatives of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have been synthesized to explore their liquid crystalline properties. Studies on such derivatives have revealed their ability to form stable smectic B and A phases, contributing to the understanding of liquid crystalline behaviors and properties (Miyajima et al., 1995).

Electrochemical and Electrochromic Behaviors Aniline derivatives, including those similar to 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline, have been used to create ambipolar aromatic polyimides. These polyimides demonstrate electrochromic characteristics, indicating potential applications in electrochromic devices and materials science (Huang et al., 2011).

Molecular Structure and Spectroscopic Analysis Studies involving molecular structure and spectroscopic analysis of compounds like 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have provided insights into their geometric and vibrational frequencies. Such analyses are crucial in understanding the fundamental properties of these molecules (Efil & Bekdemir, 2014).

Synthesis of Novel Compounds and Reaction Studies 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline derivatives have been utilized in the synthesis of various novel compounds. Research in this area focuses on reactions with other chemicals to form new molecular structures, contributing to the field of organic synthesis (Gong & Kato, 2001).

Antioxidant Activity Some derivatives of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have been evaluated for their antioxidant activity. This research provides insights into the potential health and pharmaceutical applications of these compounds (Tellamekala et al., 2019).

将来の方向性

“4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline” is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

特性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-19-13-6-4-12(18)5-7-13/h1-8H,9,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVWUYLDKMOEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

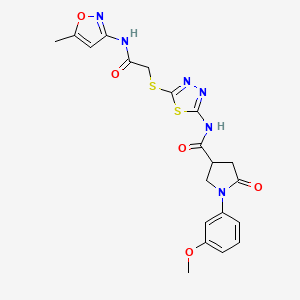

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

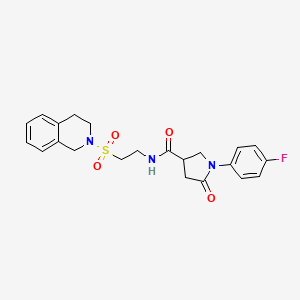

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)